REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:20]=[CH:19][C:5]([C:6]([C:8]2[C:9](O)=[CH:10][C:11]3[C:16]([CH:17]=2)=[CH:15][CH:14]=[CH:13][CH:12]=3)=O)=[CH:4][CH:3]=1.O.[NH2:22][NH2:23]>C(O)COCCO>[Cl:1][C:2]1[CH:20]=[CH:19][C:5]([C:6]2[C:8]3[C:9](=[CH:10][C:11]4[CH:12]=[CH:13][CH:14]=[CH:15][C:16]=4[CH:17]=3)[NH:23][N:22]=2)=[CH:4][CH:3]=1 |f:1.2|
|
Name
|
3-(p-chlorobenzoyl)-2-naphthol
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C(C(=O)C=2C(=CC3=CC=CC=C3C2)O)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O.NN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(COCCO)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
It is then cooled
|
Type
|
ADDITION
|
Details
|
poured on ice-water
|
Type
|
CUSTOM
|
Details
|
to yield a precipitate which
|
Type
|
FILTRATION
|
Details
|
is collected by filtration
|
Type
|
CUSTOM
|
Details
|
This solid is crystallized from a mixture of methylene chloride (dichloromethane) and ether (1:3)
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)C1=NNC2=CC3=C(C=C12)C=CC=C3
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |